(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid
Description
(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid is a non-proteinogenic amino acid featuring an imidazole ring attached to the β-carbon of an alanine backbone. Unlike canonical histidine, which bears the imidazole group at the 4- or 5-position (e.g., L-histidine: (S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid ), this compound uniquely positions the imidazole at the 1-position.
Properties
IUPAC Name |
(2S)-2-amino-3-imidazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)3-9-2-1-8-4-9/h1-2,4-5H,3,7H2,(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBXNMSLCRNZOV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=N1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process can be carried out under mild conditions, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to amino acids.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Imidazole-Substituted Amino Acids
(a) L-Histidine and Derivatives
- Structure: L-Histidine ((S)-2-amino-3-(1H-imidazol-4/5-yl)propanoic acid) is a canonical amino acid with imidazole at the 4- or 5-position. Its monohydrochloride monohydrate form (CAS 5934-29-2) is widely used in pharmaceuticals and biochemistry .
- Key Difference : The 1-position substitution in the target compound reduces its capacity to participate in enzymatic proton-shuttle mechanisms, a hallmark of histidine’s role in catalytic triads .
(b) 2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic Acid
- Structure : Features a methyl group at the imidazole’s 1-position and substitution at the 4-position.
(c) (S)-2-Amino-3-(1-propyl-1H-imidazol-4-yl)propanoic Acid
Functional Group Variations
(a) imiTyr [(S)-2-Amino-3-(4-hydroxy-3-(1H-imidazol-1-yl)phenyl)propanoic Acid]
- Structure: Incorporates a phenolic ring linked to the imidazole, mimicking the Tyr-His crosslink in heme-copper oxidases (HCOs).
- Function: Engineered into myoglobin to enhance oxidase activity (1,000+ turnovers) while minimizing reactive oxygen species (ROS) generation .
- Contrast: The phenolic group in imiTyr enables redox activity absent in the target compound, highlighting the role of auxiliary functional groups in metalloenzyme design .
(b) 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
- Structure : A thioether bond replaces the direct C-imidazole linkage.
- Synthesis: Prepared via nucleophilic substitution between 3-bromopropanoic acid and methimazole (Yield: Improved via optimized protocols) .
- Reactivity : The sulfur atom introduces distinct electronic effects, altering nucleophilicity and metal-binding properties compared to the target compound .
(c) 2-Amino-3-(thiophen-2-yl)propanoic Acid
Structural and Functional Comparison Tables
Table 1: Structural Features and Molecular Properties
*Calculated based on formula C₆H₉N₃O₂.
Biological Activity
(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid, also known as imidazole propionic acid, is a non-canonical amino acid that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C6H9N3O2
- Molecular Weight: 169.16 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C(C(=O)O)C(C1=CN=CN1)N
The biological activity of this compound is primarily attributed to its structural similarity to histidine, which allows it to participate in various biochemical pathways:
- Enzyme Interaction: The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. This property is particularly relevant in the context of metalloproteins.
- Protein Modulation: The compound can affect protein interactions through hydrogen bonding and electrostatic interactions, potentially altering cellular signaling pathways.
- Neurotransmitter Function: Given its structural resemblance to neurotransmitters, it may play a role in modulating synaptic transmission.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effects against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Bacillus subtilis | 0.015 |
These results suggest that the compound has potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans. The observed MIC values were:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.030 |
| Fusarium oxysporum | 0.045 |
These findings indicate a promising potential for therapeutic applications in treating fungal infections .
Case Studies
A notable case study involved the application of this compound in a therapeutic context. In vitro studies demonstrated that the compound could inhibit biofilm formation in Staphylococcus aureus, a common cause of hospital-acquired infections. The inhibition was quantified using crystal violet staining, showing a significant reduction in biofilm density compared to control groups .
Pharmacokinetics and Safety
Pharmacokinetic studies suggest that this compound is well absorbed when administered orally, with high solubility in aqueous solutions. However, further studies are necessary to fully understand its metabolism and potential toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
